molecular formula C18H12ClN3O B14998328 4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B14998328
M. Wt: 321.8 g/mol
InChI Key: PAONFEZNGLIQMT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a chemical compound based on the 1H-pyrazolo[3,4-b]pyridine scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . This fused bicyclic system is structurally analogous to purine bases, allowing it to interact with a variety of enzymatic targets . Compounds within this class have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties . The specific substitution pattern on this compound, featuring phenyl and 4-chlorophenyl groups, is designed to modulate its biological activity and physicochemical properties. Pyrazolo[3,4-b]pyridines are frequently investigated as kinase inhibitors , and related structures have shown promise in inhibiting kinases such as AKT2/PKBβ, which is a relevant target in oncology research . The molecular framework is also explored in the development of therapeutic agents for central nervous system (CNS) conditions and cardiovascular diseases . The product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C18H12ClN3O

Molecular Weight

321.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C18H12ClN3O/c19-13-8-6-12(7-9-13)15-10-11-20-17-16(15)18(23)22(21-17)14-4-2-1-3-5-14/h1-11H,(H,20,21)

InChI Key

PAONFEZNGLIQMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CN=C3N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Two-Step Ring Closure Strategy

The most widely reported method involves cyclocondensation between 3-amino-1-phenylpyrazolin-5-one and substituted pyrone derivatives. Key steps include:

  • Initial Condensation :
    • Reacting 3-amino-1-phenylpyrazolin-5-one with 4-chlorophenyl-substituted diketones (e.g., 4-chlorophenylacetone) in acetic acid at 80–90°C for 6–8 hours.
    • Intermediate formation of a Schiff base, confirmed via FT-IR (C=N stretch at 1,620–1,640 cm⁻¹).
  • Cyclization :
    • Treating the intermediate with POCl₃ or PCl₅ under reflux (110–120°C) to form the pyrazolo[3,4-b]pyridin-3-one core.
    • Typical yields: 68–72% after purification by silica gel chromatography.

Microwave-Assisted Single-Pot Synthesis

A modified approach uses microwave irradiation to accelerate the reaction:

  • Reactants : 3-Amino-1-phenylpyrazole, 4-chlorobenzaldehyde, and ethyl acetoacetate.
  • Conditions : InCl₃ catalyst (10 mol%), H₂O solvent, 150 W irradiation, 15 minutes.
  • Yield : 89% with >95% purity (HPLC).

Multicomponent Reactions (MCRs)

Cu(II)-Catalyzed [3+3] Cycloaddition

Copper(II) acetylacetonate enables efficient synthesis under mild conditions:

  • Components :
    • 4-Chlorophenyl hydrazine hydrochloride
    • Phenylacetylene
    • Ethyl 3-oxo-3-phenylpropanoate
  • Protocol :
    • Stir in CHCl₃ at 25°C for 12 hours with 5 mol% Cu(acac)₂.
    • Acidic workup (HCl) precipitates the product.
  • Yield : 82%.

Japp–Klingemann Route

Patented methodologies employ SNAr (nucleophilic aromatic substitution) followed by hydrazone cyclization:

  • Step 1 : SNAr reaction between 2-chloro-3-nitropyridine and ethyl acetoacetate.
  • Step 2 : Diazotization with 4-chlorophenyldiazonium tosylate.
  • Step 3 : Cyclization using pyrrolidine in DMF at 40°C.
  • Scale-Up Feasibility : Demonstrated at 500 g scale with 74% overall yield.

Functional Group Transformations

Oxidation of Pyrazolopyridine Precursors

4-(4-Chlorophenyl)-2-phenyl-1,2-dihydropyrazolo[3,4-b]pyridine can be oxidized to the 3-one derivative:

  • Oxidizing Agents :
Agent Conditions Yield (%)
KMnO₄ H₂O, 80°C, 2 h 58
SeO₂ Dioxane, reflux, 4 h 63
H₂O₂/FeCl₃ EtOH, 50°C, 3 h 71
  • Mechanism : Radical-mediated oxidation confirmed by ESR spectroscopy.

Alkylation of Pyrazolone Intermediates

A patent route describes N-alkylation for side-chain introduction:

  • Substrate : 4-Amino-1H-pyrazolo[3,4-b]pyridin-3-one.
  • Reagent : 4-Chlorobenzyl bromide, K₂CO₃, DMF, 60°C.
  • Yield : 81% after recrystallization.

Industrial-Scale Production Insights

Continuous Flow Synthesis

A 2023 protocol enhances throughput using microreactors:

  • Parameters :
    • Residence time: 8 minutes
    • Temperature: 130°C
    • Pressure: 12 bar
  • Output : 1.2 kg/hr with 93% purity.

Green Chemistry Approaches

  • Solvent-Free Mechanochemical Synthesis :
    • Ball milling 4-chlorophenylhydrazine, benzoylacetone, and NH₄OAc (2:1:1 molar ratio).
    • 30 minutes milling achieves 88% yield.

Analytical Characterization Data

Critical spectral data for quality control:

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.69 (d, J=8.4 Hz, 2H, Ar-H), 7.48–7.35 (m, 5H, Ph), 6.82 (s, 1H, pyridine-H)
13C NMR (100 MHz, DMSO-d₆) δ 169.8 (C=O), 152.1 (C-3a), 142.6 (C-7a), 138.2–125.4 (Ar-C)
HRMS (ESI+) m/z 323.0481 [M+H]⁺ (calc. 323.0484 for C₁₈H₁₂ClN₂O)

Yield Optimization Strategies

Comparative analysis of key variables:

Variable Optimal Condition Yield Impact (%)
Catalyst Loading 5 mol% InCl₃ +19 vs. no catalyst
Solvent EtOH/H₂O (3:1) +12 vs. pure EtOH
Temperature 110°C +15 vs. 90°C
Reaction Time 8 hours +22 vs. 4 hours

Data aggregated from.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pyrazolo[3,4-b]pyridin-3-one core allows for diverse substitutions, which significantly influence physical, chemical, and biological properties. Key analogs include:

4-(3-Nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
  • Structure : Substituted with a 3-nitrophenyl group at position 4 ().
  • This may alter binding affinity in biological targets.
  • Molecular Weight : 332.319 g/mol (vs. ~327.76 g/mol for the chloro analog), suggesting slight differences in solubility and bioavailability.
AZD1775 (2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one)
  • Structure : Pyrazolo[3,4-d]pyrimidin-3-one core with complex substitutions, including a piperazinyl group ().
  • The chloro analog’s simpler structure may lack comparable target specificity but could serve as a lead for optimization.
2-(2,6-Dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
  • Structure : Dichlorobenzyl substitution at position 2 ().
Analytical Data
  • Melting Points : Chlorophenyl analogs typically exhibit higher melting points due to increased polarity. For example, compound 3k (4-fluorophenyl analog) melts at 176.1–177.9°C (), while dichlorobenzyl derivatives () may have even higher values.
  • Spectroscopic Features: NMR: Aromatic protons in the chloro analog would resonate near δ 7.2–8.5 ppm, similar to compound 3a in . IR: Carbonyl stretches (C=O) appear near 1,660–1,680 cm⁻¹, consistent with pyrazolo-pyridinone derivatives ().

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
4-(4-Chlorophenyl)-2-phenyl-pyrazolo[3,4-b]pyridin-3-one ~327.76 Not reported 4-Cl, 2-Ph Target Compound
4-(3-Nitrophenyl)-2-phenyl-pyrazolo[3,4-b]pyridin-3-one 332.32 Not reported 3-NO₂, 2-Ph
2-(2,6-Dichlorobenzyl)-1-phenyl-pyrazolo[3,4-b]pyridin-3-one 370.24 Not reported 2-(2,6-Cl₂-benzyl), 1-Ph
1,1-bis(4-fluorophenyl)-2-phenyl-diazaborolo[1,5-a]pyridin-3-one (Analog 3k) Not reported 176.1–177.9 4-F, diazaborolo core

Biological Activity

4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS Number: 896666-95-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's synthesis, biological activity, and therapeutic potential, supported by various studies and data.

  • Molecular Formula: C18H12ClN3O
  • Molecular Weight: 321.76 g/mol
  • Structural Formula:
    Clc1ccc cc1 c1ccnc2c1c O n nH 2 c1ccccc1\text{Clc1ccc cc1 c1ccnc2c1c O n nH 2 c1ccccc1}

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and kinase inhibitor.

Anticancer Properties

Recent research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate the ability to inhibit cancer cell proliferation effectively.

Key Findings:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer pathways. In particular, it exhibits low micromolar activity against the AKT2/PKBβ kinase, which is crucial in glioma malignancy and patient survival outcomes .
  • Selectivity Against Cancer Cells : Studies indicate that the compound displays potent cytotoxicity against glioblastoma cell lines while being significantly less toxic to non-cancerous cells. This selectivity is critical for reducing side effects in potential therapeutic applications .
  • Mechanism of Action : The inhibition of AKT signaling pathways by the compound suggests a mechanism through which it may exert its anticancer effects. This pathway is often targeted in glioma treatment due to its role in promoting tumor growth and survival .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Anticancer ActivityPotent against glioblastoma cell lines with low toxicity to normal cells
Kinase InhibitionSpecific inhibition of AKT2/PKBβ with IC50 values around 12 μM
Selectivity IndexHigh selectivity index (>25-fold) compared to normal cell lines

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo derivatives, including our compound of interest. The study demonstrated that modifications in the molecular structure could enhance biological activity while maintaining selectivity against non-cancerous cells.

Study Highlights:

  • Synthesis : The compound was synthesized through a multi-step reaction process involving key intermediates.
  • Evaluation : In vitro assays were conducted on multiple cancer cell lines, revealing significant inhibitory effects on cell proliferation.

Q & A

Basic: What are the recommended synthetic routes for 4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and what key intermediates should be prioritized?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions between substituted pyridine precursors and chlorophenyl derivatives. Key intermediates include:

  • 2-amino-4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine (used in DMF-mediated reactions to form fused pyrazolo-pyridine cores) .
  • 4-(4-chlorophenyl)-3-cyano-2-ethoxymethylideneamino-6-(4-methoxyphenyl)pyridine , which facilitates triazole or carboxamide linkages .
    Prioritize intermediates with stable leaving groups (e.g., cyano or ethoxy) to enhance regioselectivity. Multi-step purification (e.g., column chromatography) is critical due to byproduct formation in heterocyclic syntheses.

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and confirm substitution patterns on the pyrazolo-pyridine core .
  • X-ray Crystallography: Essential for confirming stereochemistry and hydrogen-bonding interactions, as demonstrated in similar pyrazolo[3,4-b]pyridine derivatives .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for chlorine-containing analogs .

Advanced: How can researchers optimize reaction conditions to improve yield and purity in large-scale syntheses?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents like DMF enhance reaction rates in cyclocondensation steps .
  • Catalysis: Screen palladium or copper catalysts for cross-coupling reactions involving chlorophenyl groups .
  • Temperature Gradients: Gradual heating (e.g., 60°C → 120°C) reduces side reactions in multi-component syntheses .
  • In-line Analytics: Use HPLC with UV detection to monitor reaction progress and isolate intermediates .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Compare IC50_{50} values from diverse assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific biases .
  • Dose-Response Curves: Standardize protocols for EC50_{50} determination to minimize variability in potency measurements .
  • Structural-Activity Validation: Cross-reference crystallographic data (e.g., ligand-protein binding modes) with activity trends .

Environmental Impact: What methodologies assess the environmental fate and ecotoxicological effects of this compound?

Methodological Answer:

  • Long-Term Partitioning Studies: Measure log KowK_{ow} (octanol-water coefficient) to predict bioaccumulation potential .
  • Microcosm Experiments: Use soil/water systems to track abiotic degradation (hydrolysis, photolysis) and metabolite formation .
  • Tiered Ecotoxicity Testing: Start with Daphnia magna acute toxicity assays, followed by chronic exposure studies in fish models .

Computational Modeling: Which parameters are critical for developing quantitative structure-activity relationship (QSAR) models for this compound?

Methodological Answer:

  • Descriptor Selection: Include electronegativity of the chlorophenyl group, polar surface area, and H-bond acceptor/donor counts .
  • Docking Simulations: Use PDB ligand data (e.g., pyrazolo-pyrimidinone complexes) to validate binding affinities .
  • ADMET Prediction: Incorporate solubility (log SS) and cytochrome P450 inhibition profiles to prioritize analogs .

Stability Studies: How should experimental designs account for degradation under varying pH and temperature conditions?

Methodological Answer:

  • Split-Plot Design: Test stability across pH 1–10 and temperatures (4°C, 25°C, 40°C) using HPLC to quantify degradation products .
  • Forced Degradation: Expose the compound to UV light and oxidizing agents (e.g., H2_2O2_2) to identify vulnerable functional groups .
  • Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

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